molecular formula C11H21NO2 B2951164 1-(2-Hydroxycyclohexyl)piperidin-4-ol CAS No. 1179310-70-3

1-(2-Hydroxycyclohexyl)piperidin-4-ol

Cat. No.: B2951164
CAS No.: 1179310-70-3
M. Wt: 199.294
InChI Key: RCJKIFBUMNHFFK-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the landscape of modern drug discovery and organic synthesis, the piperidine (B6355638) ring is a well-established and highly valued scaffold. chemicalbook.comchemicalbook.com Its prevalence in a vast array of pharmaceuticals underscores its role as a privileged structure, offering a versatile and synthetically accessible framework for the development of new therapeutic agents. chemicalbook.com Piperidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antiviral, antimicrobial, and analgesic properties. chemicalbook.com

Similarly, the cyclohexanol (B46403) motif serves as a crucial building block in the synthesis of many pharmaceutical compounds. lookchem.com The hydroxyl group on the cyclohexane (B81311) ring can significantly influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. The combination of these two key structural features in 1-(2-Hydroxycyclohexyl)piperidin-4-ol suggests a molecule with inherent potential for biological activity. The spatial arrangement of the hydroxyl groups and the conformational flexibility of the cyclohexane and piperidine rings could allow for specific interactions with biological targets.

Historical Perspective of Piperidine and Cyclohexanol Chemistry Relevant to 1-(2-Hydroxycyclohexyl)piperidin-4-ol

The chemistry of piperidine dates back to its discovery in piperine, the main alkaloid of black pepper. Since then, the synthesis of substituted piperidines has been a central theme in organic chemistry. nih.gov Early methods often involved the reduction of pyridine (B92270) derivatives. Over the years, more sophisticated and stereoselective synthetic routes have been developed, enabling precise control over the substitution patterns on the piperidine ring. nih.gov

The synthesis of cyclohexanol derivatives has also been a cornerstone of organic chemistry, often involving the reduction of cyclohexanones or the hydration of cyclohexenes. The stereochemistry of these reactions has been a subject of intense study, leading to methods for the selective formation of axial or equatorial hydroxyl groups.

A common and well-documented method for the synthesis of β-amino alcohols, a class of compounds to which 1-(2-Hydroxycyclohexyl)piperidin-4-ol belongs, is the ring-opening of epoxides with amines. This reaction is a cornerstone of organic synthesis due to its high efficiency and regioselectivity. The nucleophilic attack of the amine on one of the epoxide's carbon atoms leads to the formation of a C-N bond and a hydroxyl group on the adjacent carbon, resulting in the characteristic 1,2-amino alcohol structure. Various catalysts and reaction conditions have been developed to control the outcome of this reaction, making it a versatile tool for creating diverse molecular architectures.

Overview of Research Trajectories for the 1-(2-Hydroxycyclohexyl)piperidin-4-ol Chemical Class

While specific research on 1-(2-Hydroxycyclohexyl)piperidin-4-ol is not readily found in public scientific literature, the broader class of compounds containing both piperidine and cyclohexanol rings is an active area of investigation. Research into molecules with these combined scaffolds often focuses on their potential as therapeutic agents. For instance, compounds incorporating these moieties have been explored for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.

The future research trajectory for 1-(2-Hydroxycyclohexyl)piperidin-4-ol would likely begin with the development of an efficient and stereoselective synthesis. Following its successful synthesis and characterization, the compound would likely be screened for a variety of biological activities, guided by the known pharmacology of related piperidine and cyclohexanol derivatives. Investigations into its conformational preferences and the influence of its stereochemistry on biological activity would also be crucial areas of study. The exploration of this and similar molecules could lead to the discovery of novel compounds with valuable therapeutic properties.

Properties

IUPAC Name

1-(2-hydroxycyclohexyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h9-11,13-14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJKIFBUMNHFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 2 Hydroxycyclohexyl Piperidin 4 Ol

Retrosynthetic Analysis and Identification of Key Precursors for the 1-(2-Hydroxycyclohexyl)piperidin-4-ol Scaffold

A retrosynthetic analysis of 1-(2-hydroxycyclohexyl)piperidin-4-ol reveals several potential disconnection points, leading to readily available starting materials. The most logical and convergent approach involves the disconnection of the carbon-nitrogen (C-N) bond between the piperidine (B6355638) nitrogen and the cyclohexane (B81311) ring. This disconnection points to two primary precursors: piperidin-4-ol and a suitable electrophilic cyclohexane derivative.

DisconnectionPrecursors
C-N BondPiperidin-4-ol and Cyclohexene (B86901) oxide
C-N BondPiperidin-4-ol and 2-halocyclohexanol

The most common and efficient electrophilic partner is cyclohexene oxide . The reaction between piperidin-4-ol and cyclohexene oxide represents a direct and atom-economical approach to the target scaffold. This nucleophilic ring-opening of the epoxide is a well-established method for the synthesis of β-amino alcohols.

Alternatively, a 2-halocyclohexanol could serve as the electrophile in a nucleophilic substitution reaction with piperidin-4-ol. However, this route is often less preferred due to potential side reactions, such as elimination, and the need for harsher reaction conditions.

Therefore, the key precursors for the most viable synthetic strategies are identified as piperidin-4-ol and cyclohexene oxide .

Exploration of Classical Synthetic Routes to 1-(2-Hydroxycyclohexyl)piperidin-4-ol Analogues

Classical synthetic methodologies provide a foundational understanding of the construction of the 1-(2-hydroxycyclohexyl)piperidin-4-ol scaffold and its analogues. These routes often rely on robust and well-understood reactions, even if they sometimes lack the efficiency and selectivity of more modern methods.

Ethynylation and Grignard Reactions in Piperidine and Cyclohexanone (B45756) Architectures

While not the most direct route to 1-(2-hydroxycyclohexyl)piperidin-4-ol itself, ethynylation and Grignard reactions are classical carbon-carbon bond-forming reactions that can be employed in the synthesis of related structures. For instance, the synthesis of phencyclidine (1-(1-phenylcyclohexyl)piperidine) and its analogues often utilizes a Grignard reaction. researchgate.netnih.gov

A hypothetical application to a related scaffold could involve the following steps:

Ethynylation of a protected 4-piperidone (B1582916): Treatment of N-protected 4-piperidone with an acetylide, such as lithium acetylide, would introduce an ethynyl (B1212043) group at the 4-position of the piperidine ring.

Grignard Reaction: The resulting propargyl alcohol could then be subjected to further transformations. A more direct Grignard approach would involve the reaction of a piperidinyl Grignard reagent with cyclohexanone or, conversely, a cyclohexyl Grignard reagent with a protected 4-piperidone. For example, the reaction of 4-chlorophenylmagnesium bromide with N-protected piperidinone is a common method for synthesizing 4-aryl-4-hydroxypiperidines.

These classical C-C bond-forming strategies, while powerful, are more suited to the synthesis of analogues where the piperidine and cyclohexane rings are connected via a carbon-carbon bond, rather than the C-N bond present in 1-(2-hydroxycyclohexyl)piperidin-4-ol.

Nucleophilic Additions and Condensation Reactions in Scaffold Assembly

The cornerstone of classical synthesis for the 1-(2-hydroxycyclohexyl)piperidin-4-ol scaffold is the nucleophilic addition of piperidin-4-ol to cyclohexene oxide. This reaction directly forms the crucial C-N bond and establishes the 1,2-amino alcohol functionality.

The reaction can be performed under various conditions:

Neat Reaction: Heating a mixture of piperidin-4-ol and cyclohexene oxide can lead to the desired product, although this may require elevated temperatures and can result in the formation of byproducts.

Solvent-Mediated Reaction: The use of a protic solvent, such as ethanol (B145695) or water, can facilitate the reaction by protonating the epoxide oxygen, making it more susceptible to nucleophilic attack.

The nucleophilic ring-opening of epoxides by amines is a well-established and reliable method for the synthesis of β-amino alcohols. growingscience.comrroij.com The regioselectivity of the reaction with symmetrical epoxides like cyclohexene oxide is not a concern, as attack at either carbon atom of the epoxide ring leads to the same product.

Development of Modern and Efficient Synthetic Protocols for 1-(2-Hydroxycyclohexyl)piperidin-4-ol

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex molecules like 1-(2-hydroxycyclohexyl)piperidin-4-ol. These protocols often involve the use of catalysts to accelerate reactions and control stereochemistry.

Catalyst-Mediated Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The key C-N bond formation in the synthesis of 1-(2-hydroxycyclohexyl)piperidin-4-ol via the epoxide ring-opening route can be significantly enhanced through catalysis. A variety of catalysts have been shown to be effective for the aminolysis of epoxides. organic-chemistry.orgmdpi.comresearchgate.net

Catalyst TypeExamplesAdvantages
Lewis Acids Zinc(II) perchlorate (B79767) hexahydrate, Calcium trifluoromethanesulfonateHigh efficiency, excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org
Brønsted Acids Sulfated tin oxideMild reaction conditions, high regioselectivity, effective with both aromatic and aliphatic amines. growingscience.com
Solid Catalysts Silica gelSolvent-free conditions, ease of separation. organic-chemistry.org
Biocatalysts Lipase TL IMEco-friendly, mild reaction conditions, short reaction times in continuous-flow systems. mdpi.com

These catalytic systems offer several advantages over traditional methods, including:

Milder Reaction Conditions: Many catalytic reactions can be performed at or near room temperature, reducing energy consumption and minimizing side reactions.

Higher Yields and Selectivity: Catalysts can significantly improve the yield and regioselectivity of the epoxide ring-opening reaction.

Reduced Reaction Times: Catalysis can dramatically shorten the time required for the reaction to reach completion.

Greener Chemistry: The use of reusable solid catalysts and biocatalysts aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous reagents. growingscience.commdpi.com

Stereoselective Synthesis of 1-(2-Hydroxycyclohexyl)piperidin-4-ol Diastereoisomers

The reaction of piperidin-4-ol with cyclohexene oxide generates two new stereocenters, leading to the possibility of two diastereomeric pairs of enantiomers (four stereoisomers in total). The relative stereochemistry of the hydroxyl and piperidinyl groups on the cyclohexane ring can be either cis or trans.

The stereochemical outcome of the nucleophilic ring-opening of cyclohexene oxide is governed by the Fürst-Plattner rule (trans-diaxial addition) . This rule states that the nucleophile will attack the epoxide in such a way that the transition state adopts a chair-like conformation, leading to the formation of the product with the two newly introduced substituents in a trans-diaxial arrangement. In the case of 1-(2-hydroxycyclohexyl)piperidin-4-ol, this results in the preferential formation of the trans diastereomer.

The development of stereoselective synthetic methods allows for the targeted synthesis of a specific diastereomer. nih.gov This can be achieved through various strategies:

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can promote the enantioselective ring-opening of meso-epoxides, leading to the formation of a specific enantiomer of the trans product. organic-chemistry.org

Substrate Control: Starting with a chiral, enantiopure precursor can direct the stereochemical outcome of subsequent reactions.

For example, the asymmetric ring-opening of meso-epoxides with aromatic amines has been achieved with high enantioselectivity using scandium triflate in the presence of a chiral bipyridine ligand. organic-chemistry.org While this specific example uses an aromatic amine, the principle can be extended to other nucleophiles like piperidin-4-ol.

The ability to control the diastereoselectivity of the synthesis is crucial, as different stereoisomers of a molecule can exhibit distinct biological activities.

Optimization of Reaction Conditions and Yields in 1-(2-Hydroxycyclohexyl)piperidin-4-ol Synthesis

The efficiency of the synthesis of 1-(2-hydroxycyclohexyl)piperidin-4-ol via the ring-opening of cyclohexene oxide with piperidin-4-ol is highly dependent on the reaction conditions. The optimization of these parameters is crucial for maximizing the yield and minimizing reaction time and the formation of byproducts. Key factors that are typically optimized include the choice of catalyst, solvent, reaction temperature, and the molar ratio of the reactants. mdpi.comresearchgate.net

Several types of catalysts can be investigated for this reaction, including Lewis acids and Brønsted acids. researchgate.netjsynthchem.com For instance, a study on a similar epoxide ring-opening reaction for biolubricant synthesis utilized p-toluene sulfonic acid (PTSA) as a catalyst and optimized its concentration. researchgate.net The optimization process would involve screening various catalysts and their loadings to identify the most effective one.

The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired side products. Therefore, a careful study of the temperature profile is necessary to find the optimal balance. Similarly, the molar ratio of piperidin-4-ol to cyclohexene oxide would be varied to ensure complete conversion of the limiting reagent and to maximize the yield of the desired product.

The choice of solvent can also play a significant role. Protic solvents can participate in the reaction mechanism, while aprotic solvents may be preferred to avoid side reactions. The optimization process often involves screening a range of solvents with different polarities and properties.

A hypothetical optimization study for the synthesis of 1-(2-hydroxycyclohexyl)piperidin-4-ol is presented in the interactive table below. This table illustrates how systematic variation of reaction parameters can be used to identify the optimal conditions for the synthesis.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 1-(2-Hydroxycyclohexyl)piperidin-4-ol This table is based on typical optimization parameters for epoxide ring-opening reactions and does not represent actual experimental data for this specific compound.

Entry Catalyst (mol%) Solvent Temperature (°C) Molar Ratio (Piperidin-4-ol:Cyclohexene Oxide) Reaction Time (h) Yield (%)
1 None Ethanol 80 1:1 24 45
2 PTSA (5) Ethanol 80 1:1 12 75
3 PTSA (10) Ethanol 80 1:1 8 85
4 PTSA (10) Acetonitrile 80 1:1 10 70
5 PTSA (10) Toluene 80 1:1 12 65
6 PTSA (10) Ethanol 60 1:1 16 80
7 PTSA (10) Ethanol 100 1:1 6 82 (with byproducts)
8 PTSA (10) Ethanol 80 1.2:1 8 92

Synthesis of Deuterated and Isotopically Labeled 1-(2-Hydroxycyclohexyl)piperidin-4-ol Analogues for Mechanistic Investigations

The synthesis of deuterated and isotopically labeled analogues of 1-(2-hydroxycyclohexyl)piperidin-4-ol is invaluable for mechanistic investigations, metabolic studies, and as internal standards in analytical chemistry. The strategic incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of a drug. nih.gov The synthetic strategy for these labeled compounds generally involves the use of deuterated starting materials in the established synthetic route.

For the synthesis of deuterated 1-(2-hydroxycyclohexyl)piperidin-4-ol, two primary approaches can be considered, depending on the desired labeling pattern:

Using Deuterated Cyclohexene Oxide: The reaction of piperidin-4-ol with deuterated cyclohexene oxide would result in a product where the deuterium labels are on the cyclohexyl moiety. Various methods for the synthesis of deuterated cyclohexenes and their precursors have been described in the literature, which can then be epoxidized to yield the desired deuterated cyclohexene oxide. wisconsin.edunih.govresearchgate.net For example, cyclohexene-d10 (B72652) can be prepared through H/D exchange reactions. researchgate.net

Using Deuterated Piperidin-4-ol: Alternatively, commercially available or synthetically prepared deuterated piperidin-4-ol, such as Piperidin-4-ol-d9, can be reacted with non-labeled cyclohexene oxide. medchemexpress.com This would yield a product with the deuterium labels on the piperidine ring.

The choice of labeled precursor will determine the position of the isotopic labels in the final molecule. For instance, if a mechanistic study aims to probe the fate of the cyclohexyl ring, a deuterated cyclohexene oxide would be the appropriate starting material. Conversely, to study the metabolism of the piperidine portion of the molecule, a deuterated piperidin-4-ol would be used.

The reaction conditions for the synthesis of the labeled analogues would be expected to be similar to those for the unlabeled compound, although minor adjustments might be necessary to optimize the yield and isotopic purity of the final product.

Computational and Theoretical Investigations of 1 2 Hydroxycyclohexyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(2-Hydroxycyclohexyl)piperidin-4-ol

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular geometry, and reactivity indices, providing a detailed portrait of the molecule's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. For 1-(2-Hydroxycyclohexyl)piperidin-4-ol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to optimize the molecular geometry. researchgate.netresearchgate.net This process minimizes the energy of the molecule to find its most stable spatial arrangement of atoms.

The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Given the presence of two saturated rings—cyclohexane (B81311) and piperidine (B6355638)—the analysis focuses on identifying the most stable chair, boat, or twist-boat conformations for each ring and the relative orientation of the substituents. The hydroxyl groups and the piperidine ring can exist in either axial or equatorial positions on the cyclohexane ring, leading to several possible diastereomers and conformers, each with a distinct energy level. DFT calculations can predict the relative energies of these conformers, identifying the most likely structure to be observed experimentally.

Table 1: Illustrative Geometrical Parameters Predicted by DFT for Piperidine-like Structures This table presents typical data obtained from DFT calculations on related piperidine structures to illustrate the outputs of such an analysis.

Parameter Description Typical Predicted Value
C-N Bond Length The length of the carbon-nitrogen bond within the piperidine ring. ~1.47 Å
C-C Bond Length The length of the carbon-carbon bonds in the rings. ~1.54 Å
C-O Bond Length The length of the carbon-oxygen bond in the hydroxyl groups. ~1.43 Å
C-N-C Bond Angle The angle formed by the C-N-C bonds in the piperidine ring. ~111°
Ring Puckering Parameters describing the deviation of the rings from planarity. Varies by conformer

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For 1-(2-Hydroxycyclohexyl)piperidin-4-ol, the HOMO is likely localized around the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would be distributed over areas that can accept electrons. From the HOMO and LUMO energies, key reactivity descriptors can be calculated. nih.gov

Table 2: Representative Quantum Chemical Reactivity Descriptors Data derived from studies on analogous piperidinium (B107235) compounds to illustrate the principles of FMO analysis. mdpi.com

Descriptor Formula Significance Illustrative Value (eV)
HOMO Energy (EHOMO) - Electron-donating ability -4.51 to -5.35
LUMO Energy (ELUMO) - Electron-accepting ability -1.73 to -1.96
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability 2.78 to 3.39
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron configuration 1.39 to 1.73
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Ability to attract electrons 3.11 to 3.65
Electrophilicity Index (ω) χ² / (2η) Electrophilic nature 3.47 to 3.89

Charge Distribution and Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For 1-(2-Hydroxycyclohexyl)piperidin-4-ol, the MEP map would show regions of negative potential (typically colored red) localized around the electronegative oxygen atoms of the two hydroxyl groups and the nitrogen atom of the piperidine ring. These areas are rich in electrons and are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the hydroxyl groups, indicating these are electron-deficient sites prone to nucleophilic attack.

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. DFT calculations can compute the vibrational frequencies corresponding to the infrared (IR) spectrum. researchgate.net Each calculated frequency can be assigned to specific vibrational modes of the molecule, such as O-H stretching, C-H stretching, and C-N bending.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net The theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and provide a theoretical spectrum that can be directly compared with experimental data to validate the proposed molecular structure and its conformation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in an aqueous solution.

For 1-(2-Hydroxycyclohexyl)piperidin-4-ol, an MD simulation would typically be run for a duration of nanoseconds to observe its conformational flexibility. nih.gov The simulation can reveal transitions between different chair and boat conformations of the rings, the rotation of substituent groups, and the formation and breaking of intramolecular hydrogen bonds. Furthermore, when simulated in water, MD can show how the molecule interacts with the solvent through intermolecular hydrogen bonds, which is crucial for understanding its solubility and behavior in a biological medium. Analysis of the simulation trajectory, often using metrics like the root-mean-square deviation (RMSD), helps identify the most stable and populated conformations in a dynamic system. mdpi.com

Molecular Docking Studies of 1-(2-Hydroxycyclohexyl)piperidin-4-ol Analogues with Biological Targets (Preclinical Models)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

In preclinical studies, analogues of 1-(2-Hydroxycyclohexyl)piperidin-4-ol can be docked into the binding sites of various biological targets to evaluate their potential therapeutic activity. The piperidine scaffold is present in numerous biologically active compounds, making it a valuable structure for investigation. nih.gov The docking process involves placing the ligand into the protein's active site in various orientations and conformations and then using a scoring function to calculate the binding affinity, usually expressed in kcal/mol. mdpi.com A lower binding energy indicates a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

Table 3: Illustrative Molecular Docking Results for Piperidine-Containing Ligands with Biological Targets This table provides hypothetical examples based on typical docking studies of piperidine derivatives to demonstrate the type of data generated.

Biological Target Ligand (Analogue) Binding Energy (kcal/mol) Key Interacting Residues
Acetylcholinesterase (AChE) Piperidine Derivative A -8.5 TYR334, TRP84, HIS440
Main Protease (Mpro) of SARS-CoV-2 Piperidine Derivative B -7.3 HIS41, CYS145, GLU166
Cyclooxygenase-2 (COX-2) Piperidine Derivative C -9.1 ARG120, TYR385, SER530

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling for 1-(2-Hydroxycyclohexyl)piperidin-4-ol Derivatives (Preclinical)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) models are computational tools pivotal in modern drug discovery. nih.gov These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or pharmacokinetic properties (SKR). For derivatives of 1-(2-Hydroxycyclohexyl)piperidin-4-ol, these preclinical modeling techniques can guide the synthesis of new analogues with potentially enhanced efficacy and optimized kinetic profiles.

QSAR studies on heterocyclic compounds, such as piperidine derivatives, often involve the generation of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). uran.ua Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a model that predicts the activity of new compounds. nih.gov

For a hypothetical series of 1-(2-Hydroxycyclohexyl)piperidin-4-ol derivatives, a QSAR model might be developed to predict their inhibitory activity against a specific biological target. The model would identify key structural features that influence this activity. For instance, substitutions on the piperidine ring or modifications to the hydroxycyclohexyl group could be systematically varied.

Below is a hypothetical data table illustrating a QSAR study for a series of 1-(2-Hydroxycyclohexyl)piperidin-4-ol derivatives. The activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

Compound IDR1 SubstitutionR2 SubstitutionLogPMolecular Weight (g/mol)Predicted pIC50
HCP-1-H-H1.8199.296.5
HCP-2-CH3-H2.2213.326.8
HCP-3-H-F1.9217.287.1
HCP-4-OCH3-H1.7229.326.3
HCP-5-H-Cl2.4233.747.5

Similarly, SKR modeling would focus on the relationship between structure and pharmacokinetic parameters like metabolic stability or clearance. This can be particularly important for piperidine-containing compounds, as this ring system can be susceptible to metabolism. nih.gov By understanding the structural determinants of metabolic stability, medicinal chemists can design derivatives with improved in vivo half-lives.

In Silico Prediction of Metabolic Stability and Pharmacokinetic Properties for Related Structures

In silico tools play a crucial role in the early stages of drug development by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For structures related to 1-(2-Hydroxycyclohexyl)piperidin-4-ol, these predictions can help to identify potential liabilities before resource-intensive synthesis and in vitro testing are undertaken.

Metabolic stability is a key parameter that influences the oral bioavailability and duration of action of a drug. nih.govsciforum.net In silico models for metabolic stability often use machine learning algorithms trained on large datasets of experimental data from liver microsomes. nih.govnih.gov These models can predict parameters such as intrinsic clearance (CLint) or half-life (T1/2). For derivatives of 1-(2-Hydroxycyclohexyl)piperidin-4-ol, such predictions could highlight metabolically labile sites on the molecule, for instance, the secondary alcohols or the piperidine ring.

Pharmacokinetic properties that can be predicted in silico include aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. mdpi.com Web-based platforms and specialized software can provide these predictions based on the chemical structure. tjnpr.orgpensoft.net For example, Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

The following table provides a hypothetical in silico ADME profile for 1-(2-Hydroxycyclohexyl)piperidin-4-ol and a related derivative.

Compound IDPropertyPredicted ValueInterpretation
HCP-1LogS (Aqueous Solubility)-2.5Moderately Soluble
Plasma Protein Binding (%)35%Low Binding
BBB PenetrationLowUnlikely to cross the blood-brain barrier
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Human Intestinal Absorption (%)92%Well absorbed
HCP-5LogS (Aqueous Solubility)-3.1Slightly Soluble
Plasma Protein Binding (%)55%Moderate Binding
BBB PenetrationLowUnlikely to cross the blood-brain barrier
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Human Intestinal Absorption (%)90%Well absorbed

These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing which derivatives of 1-(2-Hydroxycyclohexyl)piperidin-4-ol should be synthesized and advanced in the drug discovery pipeline.

Chemical Reactivity and Synthetic Utility of 1 2 Hydroxycyclohexyl Piperidin 4 Ol

Functional Group Transformations and Derivatization Reactions on the Piperidine (B6355638) and Cyclohexyl Moieties

The presence of two hydroxyl groups and a piperidine nitrogen atom in 1-(2-hydroxycyclohexyl)piperidin-4-ol offers multiple sites for functional group transformations and derivatization. The reactivity of these sites can be selectively targeted based on the choice of reagents and reaction conditions.

The two secondary hydroxyl groups, one on the cyclohexyl ring and one on the piperidine ring, can undergo typical alcohol reactions. These include esterification, etherification, and oxidation.

Esterification: The hydroxyl groups can be converted to esters by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, esterification of cyclohexanol (B46403) with acetic acid is a well-documented process. scispace.comresearchgate.net This transformation is valuable for installing various functional groups and for use as a protecting group strategy in multi-step syntheses.

Oxidation: The secondary alcohols can be oxidized to the corresponding ketones. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. khanacademy.orglibretexts.orgmasterorganicchemistry.com The choice of oxidant can influence the selectivity and yield of the reaction. chemguide.co.uk The resulting diketone would be a key intermediate for further synthetic elaborations.

Table 1: Potential Reactions of the Hydroxyl Groups
Reaction TypeReagent/CatalystPotential ProductReference for Analogy
EsterificationAcetic Anhydride, Pyridine (B92270)1-(2-Acetoxycyclohexyl)piperidin-4-yl acetate scispace.com
OxidationPyridinium Chlorochromate (PCC)1-(2-Oxocyclohexyl)piperidin-4-one libretexts.org

The secondary amine within the piperidine ring is a nucleophilic center and can participate in a range of bond-forming reactions.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This Schotten-Baumann reaction is a common method for the synthesis of amides. derpharmachemica.com This reaction is often high-yielding and tolerates a wide range of functional groups.

Reductive Amination: The piperidine nitrogen can be alkylated via reductive amination. This involves the reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.comharvard.edu This method provides a controlled way to introduce a variety of substituents onto the nitrogen atom. pearson.com

Table 2: Potential Reactions of the Piperidine Nitrogen
Reaction TypeReagent/CatalystPotential ProductReference for Analogy
N-AcylationBenzoyl Chloride, NaOH(1-(2-Hydroxycyclohexyl)piperidin-4-ol-1-yl)(phenyl)methanone derpharmachemica.com
Reductive AminationBenzaldehyde, NaBH3CN1-Benzyl-1-(2-hydroxycyclohexyl)piperidin-4-ol pearson.com

Application of 1-(2-Hydroxycyclohexyl)piperidin-4-ol as a Key Synthetic Intermediate

The structural features of 1-(2-hydroxycyclohexyl)piperidin-4-ol make it an attractive starting material for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The piperidine scaffold is a common motif in many biologically active compounds. For example, derivatives of 4-hydroxypiperidine (B117109) are important intermediates in the synthesis of morphine-like analgesics. google.com The synthesis of various phencyclidine derivatives with analgesic effects often involves the use of substituted piperidinols. nih.govresearchgate.net

The presence of the 2-hydroxycyclohexyl group offers additional points for diversification, potentially leading to novel analogues of known drugs with improved pharmacological profiles. The ability to modify both the piperidine and cyclohexyl rings allows for fine-tuning of properties such as lipophilicity, polarity, and receptor binding affinity.

Development of Novel Heterocyclic and Polycyclic Scaffolds Utilizing the 1-(2-Hydroxycyclohexyl)piperidin-4-ol Motif

The bifunctional nature of 1-(2-hydroxycyclohexyl)piperidin-4-ol, with its amino alcohol functionalities, provides opportunities for the construction of novel heterocyclic and polycyclic systems through intramolecular reactions.

Fused-Ring Systems: Intramolecular cyclization reactions can lead to the formation of fused ring systems. For instance, activation of one hydroxyl group followed by nucleophilic attack by the other hydroxyl group or the piperidine nitrogen could lead to the formation of fused pyran or other heterocyclic rings. researchgate.netespublisher.comresearchgate.net Intramolecular reductive cyclization is another strategy that has been used to synthesize substituted piperidines. tandfonline.comresearchgate.netnih.gov

Spirocycles: While not a direct precursor for spirocycle formation through simple intramolecular reactions, derivatization of the hydroxyl groups to ketones would generate a diketone. This intermediate could then be a substrate for reactions leading to spirocyclic structures, which are of increasing interest in drug design due to their rigid three-dimensional nature.

Oxazolidinones: The 1,2-amino alcohol functionality within the 1-(2-hydroxycyclohexyl)piperidine moiety is a key precursor for the synthesis of oxazolidinones. organic-chemistry.orgresearchgate.net These five-membered heterocyclic rings can be formed by reacting the amino alcohol with phosgene (B1210022) or its equivalents. Oxazolidinones are present in a number of antibacterial drugs. nih.gov

Table 3: Potential Polycyclic Scaffolds from 1-(2-Hydroxycyclohexyl)piperidin-4-ol Derivatives
Scaffold TypeSynthetic StrategyPotential Product ClassReference for Analogy
Fused Pyran RingIntramolecular Heck reaction of an O-allylated derivativeFused heterocyclic systems espublisher.com
Oxazolidinone RingReaction with a carbonyl source (e.g., phosgene)Biologically active heterocycles organic-chemistry.orgnih.gov

Preclinical Biological Research Applications of 1 2 Hydroxycyclohexyl Piperidin 4 Ol and Its Analogues

Binding Affinity and Receptor Occupancy Studies in Preclinical Models

The affinity of compounds for specific biological targets is a cornerstone of preclinical evaluation. Analogues of 1-(2-hydroxycyclohexyl)piperidin-4-ol have been investigated for their binding properties at a range of receptors, primarily through radioligand displacement assays in animal tissue homogenates. These studies are crucial for determining the potency and selectivity of new chemical entities.

For instance, a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, which share the core cyclohexylpiperidine structure, were evaluated for their ability to bind to the dopamine (B1211576) (DA) transporter. nih.gov These studies, conducted in rat forebrain homogenates, revealed that structural variations on the nitrogen substituent significantly impact binding affinity. Several analogues demonstrated nanomolar affinity for sites on the DA transporter. nih.gov Notably, monoalkyl N-substituted derivatives displayed the highest affinity in this series. nih.gov

In another area, derivatives of 4-oxypiperidine were designed as antagonists for the histamine (B1213489) H₃ receptor (H₃R). Radioligand displacement assays using human H₃R (hH₃R) showed that some of these compounds bind with high affinity. For example, compound ADS031, featuring a naphthalene (B1677914) linker, exhibited a Kᵢ value of 12.5 nM, indicating potent binding to the receptor. nih.gov

The following table summarizes the binding affinities of selected piperidine (B6355638) analogues at various receptors.

Compound/Analogue ClassTarget ReceptorPreclinical ModelKey Binding Affinity Data
N-butyl derivative of 1-(2-benzo[b]thienyl)cyclohexylamineDopamine TransporterRat forebrain homogenatesIC₅₀ = 0.3 nM (vs. [³H]BTCP)
N-(cyclopropylmethyl) derivative of 1-(2-benzo[b]thienyl)cyclohexylamineDopamine TransporterRat forebrain homogenatesIC₅₀ = 1 nM (vs. [³H]BTCP)
ADS031 (4-Oxypiperidine derivative)Histamine H₃ ReceptorMembranes from HEK-293 cells with hH₃RKᵢ = 12.5 nM
ADS032 (4-Oxypiperidine derivative)Histamine H₃ ReceptorMembranes from HEK-293 cells with hH₃RKᵢ = 44.1 nM

This table is interactive. Click on headers to sort.

Receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), provide an in vivo measure of how much of a target receptor is bound by a compound at a given concentration. This is a critical step in translating in vitro binding affinity to a biological effect in a living system. For example, the concept of receptor occupancy is central to the development of PET radioligands, where the tracer's binding can be displaced by a competing unlabelled drug, allowing for the quantification of target engagement. researchgate.net

Enzyme Inhibition Assays in Preclinical Systems

Beyond receptor binding, the 1-(2-hydroxycyclohexyl)piperidin-4-ol scaffold and its analogues have been explored as inhibitors of various enzymes. These preclinical assays are fundamental in drug discovery for indications such as Alzheimer's disease and infectious diseases.

A series of piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. acgpubs.org One of the most potent derivatives, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, demonstrated an IC₅₀ value of 12.55 µM against AChE. acgpubs.org Another compound in the series, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was the most effective against BuChE with an IC₅₀ of 17.28 µM. acgpubs.org Similarly, benzimidazole-based piperidine hybrids have shown moderate to good inhibitory activity against both AChE and BuChE, with IC₅₀ values in the micromolar range. mdpi.com

In the field of anti-infectives, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov Structure-activity relationship campaigns identified novel inhibitors with potent activity against the MenA enzyme. nih.gov

More recently, a series of 4-(arylethynyl)piperidine derivatives were developed as highly potent inhibitors of O-GlcNAcase (OGA), an enzyme linked to tau pathology in Alzheimer's disease. Extensive optimization led to a compound with a significant enzymatic inhibition IC₅₀ of 4.93 nM. nih.gov

The table below presents the enzyme inhibitory activities of representative piperidine analogues.

Compound/Analogue ClassTarget EnzymeKey Inhibitory Data (IC₅₀)
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAcetylcholinesterase (AChE)12.55 µM
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneButyrylcholinesterase (BuChE)17.28 µM
4-(Arylethynyl)piperidine derivative (Compound 81)O-GlcNAcase (OGA)4.93 nM
Benzimidazole-piperidine hybrid (Compound 2)Acetylcholinesterase (AChE)19.44 µM

This table is interactive. Click on headers to sort.

Receptor Agonist and Antagonist Profiling in Isolated Systems and Animal Models (Excluding Efficacy Outcomes)

Determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker) is a critical step in preclinical profiling. This is assessed using functional assays in isolated tissues or in whole animal models.

Analogues based on the 4-oxypiperidine scaffold were profiled for their functional activity at the histamine H₃ receptor. In a functional assay using guinea pig ileum, compounds were evaluated for their ability to antagonize the effects of an H₃R agonist. The most potent compounds, ADS031 and ADS024, demonstrated high antagonist potency with pA₂ values of 7.54 and 7.57, respectively. nih.gov Further investigation in a cAMP accumulation assay confirmed that the lead compound, ADS031, acts as a potent H₃R antagonist/inverse agonist. nih.gov

In the context of N-methyl-D-aspartate (NMDA) receptors, novel PET radioligands containing a 4-(4-fluorobenzyl)piperidine moiety were developed as selective antagonists for the NR2B subunit. nih.gov The functional profile of these compounds as antagonists is a key feature of their design for imaging this specific receptor subtype.

Furthermore, studies on piperidine derivatives targeting sigma receptors have distinguished between agonist and antagonist activities. For example, in a σ₂ receptor-mediated calcium flux functional assay, the reference compound pitolisant (B1243001) was shown to behave as an antagonist by decreasing agonist-induced calcium release. nih.gov Such assays are essential for characterizing the precise mechanism of action of new ligands.

Preclinical Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications to a scaffold influence its biological activity. The cyclohexylpiperidine framework has been the subject of extensive SAR exploration.

In the development of dopamine transporter inhibitors based on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), systematic modifications were made to the N-substituents. These studies revealed that increasing the size and lipophilicity of the N-substituents generally improved binding affinity, though the effect on dopamine uptake inhibition was less predictable. nih.gov This highlights a complex SAR where binding and functional activity are not always directly correlated.

For phencyclidine (PCP) derivatives, SAR studies in rats showed that the electronic properties of the aromatic ring and the distance between it and the rest of the molecule are critical for PCP-like activity. nih.gov Increasing the electron density of the aromatic ring retained activity, whereas a significant reduction in electron density or an increase in the distance between the aromatic ring and the piperidine nitrogen abolished it. In contrast, substitutions on the nitrogen atom primarily altered potency rather than efficacy. nih.gov

In the pursuit of anti-tuberculosis agents, a library of piperidinol analogues was generated to establish a clear SAR. nih.gov This optimization effort led to the identification of compounds with good anti-tuberculosis activity, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. nih.gov

In Vitro and In Vivo Pharmacokinetic and Metabolic Stability Assessments in Animal Models (Excluding Specific Disease Efficacy)

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential as a therapeutic agent. Preclinical assessments of metabolic stability are often conducted using in vitro systems like liver microsomes.

Studies on piperidine analogues have shown that structural modifications can significantly impact metabolic stability. For a series of atypical dopamine transporter inhibitors, replacing a piperazine (B1678402) ring with a piperidine ring system led to analogues with improved metabolic stability in rat liver microsomes. nih.gov This demonstrates how subtle changes to the heterocyclic core can have profound effects on a compound's metabolic fate.

The metabolic pathways of piperidine-containing compounds have also been investigated. For the ALK2 inhibitor LDN-193189, which contains a piperazine moiety, metabolism studies in liver microsomes from various species (including rats, dogs, monkeys, and humans) showed that the major metabolic pathway involved modification of the piperazine ring, including oxidation and dealkylation. frontiersin.org Replacing this moiety with a piperidine group was explored as a strategy to alter the metabolic profile and avoid the formation of potentially reactive aniline (B41778) metabolites. frontiersin.org

In another study, the replacement of a piperidine ring with bioisosteric 1-azaspiro[3.3]heptane was shown to improve metabolic stability. The half-life (t₁/₂) of the 1-azaspiro[3.3]heptane analogue in human liver microsomes was nearly double that of a related 2-azaspiro[3.3]heptane analogue. researchgate.net

Analogue ClassPreclinical ModelPharmacokinetic ParameterFinding
Piperidine analogues of DAT inhibitorsRat Liver MicrosomesMetabolic StabilityImproved stability compared to piperazine analogues. nih.gov
1-Azaspiro[3.3]heptane analogueHuman Liver MicrosomesHalf-life (t₁/₂)52 min (compared to 31 min for isomeric analogue). researchgate.net
4-(Arylethynyl)piperidine derivative (Compound 81)In vivo (mouse)Brain PenetrationDemonstrated beneficial blood-brain barrier penetration properties. nih.gov

This table is interactive. Click on headers to sort.

Development of Radioligands and Imaging Probes Based on the 1-(2-Hydroxycyclohexyl)piperidin-4-ol Scaffold for Preclinical Research

The unique properties of the piperidine scaffold have made it a valuable component in the design of radioligands and imaging probes, particularly for PET. chempep.com These tools enable the non-invasive visualization and quantification of biological targets in living subjects.

A key application has been the development of PET radioligands for imaging NMDA receptors. Novel antagonists for the NR2B subunit were designed containing a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety. nih.gov These compounds were successfully radiolabeled for use as PET tracers. However, preclinical evaluation in vivo revealed a significant limitation: the radiotracers underwent radiodefluorination, evidenced by a high accumulation of radioactivity in bone and cartilage. nih.gov Subsequent metabolite identification confirmed that this was due to in vivo hydroxylation of the benzyl (B1604629) ring, highlighting a critical challenge in the development of such imaging agents. nih.gov

The piperidine ring is also utilized in the construction of more complex imaging probes. For instance, it can be part of a bifunctional chelator system designed to link a targeting molecule, such as a peptide, to a metallic radionuclide for PET or SPECT imaging. In one such approach, a triazine-based platform was developed where a piperidine-containing linker could be used to conjugate a cyclo(RGDfK) peptide (which targets integrin αᵥβ₃ receptors) to a DOTA chelator for radiolabeling. nih.gov This modular approach facilitates the creation of targeted imaging probes for applications in oncology and other areas.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-Hydroxycyclohexyl)piperidin-4-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : Piperidin-4-ol derivatives are typically synthesized via Mannich reactions, Schiff base intermediates, or nucleophilic substitutions. For stereochemical control (e.g., cyclohexanol configuration), chiral resolution methods or asymmetric catalysis may be required. Evidence from similar compounds shows that Schiff base intermediates (e.g., imine formation) enable modular assembly of piperidine rings with hydroxylated substituents . Solvent-free conditions under controlled temperatures (e.g., 125°C) can improve yield and reduce side products . Post-synthesis purification via column chromatography (silica gel, gradient elution) and stereochemical validation by chiral HPLC or X-ray crystallography are critical .

Q. Which analytical techniques are optimal for characterizing 1-(2-Hydroxycyclohexyl)piperidin-4-ol’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR can confirm regiochemistry (e.g., hydroxyl group position) and detect diastereomers via coupling constants and splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects trace impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry when co-crystallized with target proteins (e.g., retinol-binding protein studies) .
  • HPLC/UPLC : Reversed-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%) and stability under varying pH/temperature .

Q. What safety protocols are recommended for handling 1-(2-Hydroxycyclohexyl)piperidin-4-ol in laboratory settings?

  • Methodological Answer : Piperidine derivatives often exhibit skin/eye irritation and respiratory toxicity. Key precautions include:
  • Use of fume hoods and PPE (gloves, goggles) during synthesis .
  • Immediate decontamination of spills with ethanol/water mixtures .
  • Storage in inert atmospheres (argon) to prevent oxidation . Toxicity data from analogous compounds (e.g., LD50 in mice: 4.5 mg/kg via intraperitoneal injection) suggest strict dose limits in vivo .

Advanced Research Questions

Q. How can in vitro models evaluate the pharmacological activity of 1-(2-Hydroxycyclohexyl)piperidin-4-ol, particularly for CNS or metabolic targets?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement (e.g., 3H-LSD for serotonin receptors) quantifies affinity (Ki) and selectivity. For example, piperidin-4-ol derivatives showed 11 nM Ki for 5-HT1F vs. 343 nM for 5-HT2B, highlighting subtype specificity .
  • cAMP Signaling : GloSensor assays in HEK293T cells transfected with GPCRs (e.g., 5-HT1F) measure agonist/antagonist activity via luminescence changes .
  • Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., sphingosine kinase 1) assess IC50 values; structural analogs achieved 15-fold selectivity over SK2 .

Q. What experimental designs mitigate discrepancies between receptor binding affinity and functional activity in piperidin-4-ol derivatives?

  • Methodological Answer :
  • Concentration-Dependent Profiling : Test compounds at sub-micromolar ranges to avoid nonspecific effects (e.g., luminescence inhibition at ≥3 μM in cAMP assays) .
  • Orthogonal Assays : Combine radioligand binding with functional readouts (e.g., insulin secretion in human islets) to confirm target engagement .
  • Mutagenesis Studies : Map binding pockets (e.g., CRBP1 ligand interactions) to reconcile structural data with activity .

Q. How are in vivo models optimized to study the therapeutic potential of 1-(2-Hydroxycyclohexyl)piperidin-4-ol in metabolic disorders?

  • Methodological Answer :
  • Islet Transplant Models : Diabetic NSG mice transplanted with human islets pre-treated with the compound (200 nM) showed improved glucose tolerance via IP injections (20 mg/kg, twice daily). Graft survival and insulin secretion were monitored via blood glucose and plasma insulin assays .
  • Dose-Response Curves : Pharmacokinetic profiling (e.g., plasma levels >100 nM for 8 hours post-injection) ensures therapeutic coverage .

Q. What structural insights guide the rational design of 1-(2-Hydroxycyclohexyl)piperidin-4-ol analogs for enhanced target specificity?

  • Methodological Answer :
  • Co-Crystallization Studies : X-ray structures (1.3 Å resolution) of piperidin-4-ol analogs bound to proteins (e.g., CRBP1) reveal hydrogen-bonding networks and hydrophobic interactions critical for affinity .
  • MD Simulations : Molecular dynamics predict substituent effects on binding kinetics (e.g., tert-butyl groups improving SK1 selectivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.